molecular formula C11H11NO2 B386271 Ethyl indole-2-carboxylate CAS No. 3770-50-1

Ethyl indole-2-carboxylate

Cat. No. B386271
CAS RN: 3770-50-1
M. Wt: 189.21g/mol
InChI Key: QQXQAEWRSVZPJM-UHFFFAOYSA-N
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Patent
US04954640

Procedure details

Heat 5 kg of 2-carboxyindole suspended in ethanol in the presence of sulfuric acid to boiling for 8 hours. Evaporate off the ethanol, then take up with 40 liters of ethyl acetate and wash the organic solution with an aqueous sodium hydroxide solution and dry.
Quantity
5 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[NH:5][C:6]2[C:11]([CH:12]=1)=[CH:10][CH:9]=[CH:8][CH:7]=2)([OH:3])=[O:2].S(=O)(=O)(O)O.[CH2:18](O)[CH3:19]>>[CH2:18]([O:2][C:1]([C:4]1[NH:5][C:6]2[C:11]([CH:12]=1)=[CH:10][CH:9]=[CH:8][CH:7]=2)=[O:3])[CH3:19]

Inputs

Step One
Name
Quantity
5 kg
Type
reactant
Smiles
C(=O)(O)C=1NC2=CC=CC=C2C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Evaporate off the ethanol
WASH
Type
WASH
Details
wash the organic solution with an aqueous sodium hydroxide solution
CUSTOM
Type
CUSTOM
Details
dry

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
Smiles
C(C)OC(=O)C=1NC2=CC=CC=C2C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.